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1,3,5-Tributylbenzene Documentation Hub

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  • Product: 1,3,5-Tributylbenzene
  • CAS: 841-07-6

Core Science & Biosynthesis

Foundational

Synthesis of 1,3,5-Tri-tert-butylbenzene via Friedel-Crafts Alkylation

Technical Guide & Protocol Executive Summary 1,3,5-Tri-tert-butylbenzene (TTBB) is a sterically congested aromatic hydrocarbon serving as a critical scaffold in supramolecular chemistry, a bulky spacer in Metal-Organic F...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Executive Summary

1,3,5-Tri-tert-butylbenzene (TTBB) is a sterically congested aromatic hydrocarbon serving as a critical scaffold in supramolecular chemistry, a bulky spacer in Metal-Organic Frameworks (MOFs), and a spectroscopic standard.[1] Its synthesis represents a classic example of thermodynamic control in electrophilic aromatic substitution (


).

While kinetic control favors the formation of 1,2,4-isomers due to the activating nature of alkyl groups (ortho/para direction), the severe steric strain of adjacent tert-butyl groups renders the 1,2,4-isomer unstable. This guide details the synthesis of the thermodynamically stable 1,3,5-isomer via Friedel-Crafts alkylation, utilizing aluminum chloride (


)  to catalyze the reversible alkylation and subsequent isomerization.

Mechanistic Foundations

The Thermodynamic Imperative

The synthesis relies on the reversibility of the Friedel-Crafts reaction.

  • Kinetic Phase: Initial alkylation of benzene with tert-butyl chloride yields tert-butylbenzene, followed rapidly by 1,4-di-tert-butylbenzene (para-substitution is sterically favored over ortho).

  • Steric Bottleneck: The introduction of a third tert-butyl group is kinetically directed to the ortho position of the existing groups (1,2,4-substitution). However, the steric clash between tert-butyl groups at positions 1 and 2 is energetically prohibitive.

  • Thermodynamic Equilibration: In the presence of a strong Lewis acid (

    
    ), the alkyl groups undergo intermolecular and intramolecular migration (isomerization). The system equilibrates to the 1,3,5-substitution pattern, where the bulky groups are maximally separated (
    
    
    
    apart), minimizing van der Waals repulsion.
Reaction Pathway Diagram

The following diagram illustrates the transition from kinetic intermediates to the thermodynamic product.

ReactionMechanism Benzene Benzene Mono tert-Butylbenzene Benzene->Mono + t-Bu+ tBuCl t-BuCl / AlCl3 Di_14 1,4-Di-tert-butylbenzene (Kinetic Intermediate) Mono->Di_14 + t-Bu+ (Para-direction) Tri_124 1,2,4-Tri-tert-butylbenzene (Sterically Strained) Di_14->Tri_124 + t-Bu+ (Kinetic) Tri_135 1,3,5-Tri-tert-butylbenzene (Thermodynamic Product) Di_14->Tri_135 Direct Alkylation (Slow) Tri_124->Tri_135 Isomerization (AlCl3) Thermodynamic Control Cat AlCl3 Catalyst (Reversibility Agent) Cat->Tri_124

Caption: Pathway showing the progression from benzene to the thermodynamically stable 1,3,5-isomer via acid-catalyzed rearrangement.

Critical Parameters & Reagents

ComponentSpecificationRoleCausality/Notes
Benzene Anhydrous, 99%+Reactant & SolventMust be dry; water deactivates

.
tert-Butyl Chloride 99% (Reagent Grade)Electrophile SourcePreferred over isobutylene for bench-scale stoichiometry control.
Aluminum Chloride Anhydrous, SublimedLewis Acid CatalystCritical: Must be fresh/yellowish. Grey/white powder often indicates hydrolysis (inactive).
Temperature

Reaction ControlLow temp prevents runaway exotherm; RT allows isomerization.
Atmosphere Nitrogen/ArgonMoisture ExclusionPrevents formation of

+

(catalyst death).

Experimental Protocol

Safety Warning: This reaction evolves copious amounts of Hydrogen Chloride (HCl) gas. A gas scrubber (NaOH trap) is mandatory . Benzene is a known carcinogen; work exclusively in a fume hood.

Reagent Stoichiometry
  • Benzene: 1.0 equivalent (Limit reagent)[2][3]

  • tert-Butyl Chloride: 3.5 equivalents (Excess ensures tri-alkylation)

  • Aluminum Chloride (

    
    ):  0.1 – 0.2 equivalents
    
Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap.

    • Flush the system with dry nitrogen.

  • Catalyst Activation:

    • Charge the flask with Benzene (e.g., 50 mL / 0.56 mol).

    • Cool to 0°C in an ice bath.

    • Add Anhydrous

      
        (approx. 2-3 g) in one portion. The suspension may darken slightly.
      
  • Electrophile Addition (Kinetic Phase):

    • Add tert-Butyl Chloride (approx. 200 mL / ~1.8 mol) dropwise via the addition funnel over 60–90 minutes.

    • Observation: Vigorous HCl evolution will occur. Maintain temperature below 10°C to prevent polymerization of isobutylene byproducts.

  • Thermodynamic Equilibration:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir continuously for 2–3 hours .

    • Self-Validating Check: The evolution of HCl gas should cease, and the mixture should appear as a dark red/brown homogeneous phase (sigma-complex formation).

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto 500g of crushed ice/water containing 10 mL concentrated HCl (to dissolve aluminum salts).

    • Extract the organic layer with diethyl ether or dichloromethane.

    • Wash the organic phase:[2]

      • 
         (2x)
        
      • Sat.

        
         (until neutral pH)
        
      • Brine (Sat.

        
        )
        
    • Dry over anhydrous

      
       and filter.
      
  • Purification (The "Myrick & Stock" Standard):

    • Evaporate the solvent to yield a solid/oil residue.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol or Methanol .

    • Cool slowly to 4°C. Needle-like crystals of 1,3,5-tri-tert-butylbenzene will form.

    • Filter and dry.[4]

Experimental Workflow Diagram

Workflow Start Start: Anhydrous Conditions Setup Charge Benzene + AlCl3 (0°C, N2 atm) Start->Setup Add Add t-BuCl Dropwise (Control Exotherm) Setup->Add Equilib Warm to RT (25°C) Stir 3h (Isomerization) Add->Equilib Quench Quench into Ice/HCl Equilib->Quench Workup Extract (Ether) -> Wash -> Dry Quench->Workup Cryst Recrystallize from Ethanol Workup->Cryst End Pure 1,3,5-TTBB (White Needles) Cryst->End

Caption: Operational workflow for the batch synthesis of 1,3,5-tri-tert-butylbenzene.

Characterization & Quality Control

To ensure the protocol was successful, validate the product against these standard physical properties.

PropertyExpected ValueMethod of Verification
Appearance White crystalline needlesVisual Inspection
Melting Point 71 – 75 °C Capillary Melt Apparatus
Boiling Point 122 °C (at 12 mmHg)Distillation (if liquid)
1H NMR (

)

1.35 (s, 27H),

7.23 (s, 3H)
High-Field NMR
Solubility Soluble in ether, benzene; Insoluble in waterSolubility Test

Troubleshooting:

  • Low Melting Point (< 70°C): Indicates contamination with 1,2,4-isomer or 1,4-di-tert-butylbenzene. Remedy: Recrystallize again from ethanol.

  • Oily Product: Incomplete alkylation.[5] Remedy: Ensure

    
     was anhydrous and reaction time was sufficient for thermodynamic equilibration.
    

References

  • Myhre, P. C., et al. (1960). "Preparation of 1,3,5-Tri-tert-butylbenzene". Organic Syntheses, 40, 96; Coll. Vol. 5, 111.

  • NIST Chemistry WebBook. "Benzene, 1,3,5-tri-tert-butyl-". National Institute of Standards and Technology.

  • Olah, G. A. (1964). "Friedel-Crafts and Related Reactions".[5][6][7] Interscience Publishers. (Classic text on mechanism and catalyst selection).

  • Sigma-Aldrich. "1,3,5-Tri-tert-butylbenzene Product Sheet".

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Tri-tert-butylbenzene

Introduction 1,3,5-Tri-tert-butylbenzene is an aromatic hydrocarbon notable for its unique molecular architecture, characterized by three bulky tert-butyl groups symmetrically positioned on a benzene ring.[1][2] This arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3,5-Tri-tert-butylbenzene is an aromatic hydrocarbon notable for its unique molecular architecture, characterized by three bulky tert-butyl groups symmetrically positioned on a benzene ring.[1][2] This arrangement confers significant steric hindrance and electronic stability, making it a valuable compound in various industrial and research applications.[1][2] It is frequently utilized as a heat stabilizer in polymers, an antioxidant in chemical formulations, and as a building block in the synthesis of high-performance materials.[1] Its inherent stability is a key attribute, yet a thorough understanding of its behavior at elevated temperatures is critical for defining its operational limits and for the development of next-generation materials. This guide provides a comprehensive technical overview of the thermal stability of 1,3,5-tri-tert-butylbenzene, a proposed decomposition mechanism based on fundamental chemical principles, and the experimental protocols required to rigorously characterize its thermal properties.

Table 1: Physical and Chemical Properties of 1,3,5-Tri-tert-butylbenzene
PropertyValue
Molecular Formula C₁₈H₃₀
Molecular Weight 246.43 g/mol
CAS Number 1460-02-2
Appearance White crystalline powder
Melting Point 69-74 °C
Boiling Point 121-122 °C at 12 mmHg
Purity ≥ 99% (GC)

Source: Chem-Impex[1]

The Structural Basis of Thermal Stability

The exceptional thermal stability of 1,3,5-tri-tert-butylbenzene is a direct consequence of its molecular structure. The benzene ring itself is inherently stable due to the delocalization of its π-electrons. The three tert-butyl groups, arranged symmetrically, significantly enhance this stability through several mechanisms:

  • Steric Hindrance: The bulky tert-butyl groups physically shield the benzene ring from attack by reactive species, which might otherwise initiate decomposition.

  • Absence of Benzylic Hydrogens: Unlike less substituted alkylbenzenes, 1,3,5-tri-tert-butylbenzene lacks benzylic hydrogens. The absence of these relatively weak C-H bonds eliminates a common pathway for radical-initiated decomposition.

  • Strong C-C Bonds: The bond between the quaternary carbon of the tert-butyl group and the aromatic ring is a strong, sterically-hindered C-C single bond.

Proposed Thermal Decomposition Mechanism

In the absence of specific experimental pyrolysis data for 1,3,5-tri-tert-butylbenzene, a decomposition mechanism can be proposed based on the principles of physical organic chemistry and data from related compounds. The initiation of thermal decomposition will be dictated by the weakest bond in the molecule.

Initiation Step: Homolytic Cleavage

The most likely initiation step for the thermal decomposition of 1,3,5-tri-tert-butylbenzene is the homolytic cleavage of a carbon-carbon bond within one of the tert-butyl groups, leading to the formation of a methyl radical and a stabilized tertiary radical. This is because the C-C bonds within the tert-butyl groups are generally weaker than the C-C bond connecting the tert-butyl group to the aromatic ring and the C-H bonds of the methyl groups. Studies on the gas-phase thermolysis of substituted tert-butylbenzenes have determined the bond dissociation enthalpy for the benzylic C-CH₃ bond to be approximately 299 ± 2 kJ mol⁻¹.[3]

Reaction: (CH₃)₃C-Ar → (CH₃)₂C•-Ar + CH₃•

This initial fragmentation is the rate-determining step and will require significant thermal energy, underscoring the high thermal stability of the compound.

Propagation and Termination Steps

Once methyl radicals are formed, they can participate in a series of propagation reactions, such as hydrogen abstraction from other 1,3,5-tri-tert-butylbenzene molecules, though this is less likely due to the absence of easily abstractable hydrogens. More likely, the radicals will recombine or react in other ways.

The subsequent decomposition of the resulting radical species will lead to a complex mixture of smaller hydrocarbons. The major fragmentation pattern observed in the mass spectrum of 1,3,5-tri-tert-butylbenzene shows a base peak at m/z 231, corresponding to the loss of a methyl group, which supports the proposed initiation step.[4]

Visualization of the Proposed Decomposition Pathway

Decomposition_Pathway 1,3,5-Tri-tert-butylbenzene 1,3,5-Tri-tert-butylbenzene Initiation Initiation 1,3,5-Tri-tert-butylbenzene->Initiation High Temperature Radical_Species Tertiary Radical + Methyl Radical Initiation->Radical_Species Homolytic Cleavage Propagation Propagation Radical_Species->Propagation Decomposition_Products Smaller Hydrocarbons Propagation->Decomposition_Products

Caption: Proposed thermal decomposition pathway of 1,3,5-tri-tert-butylbenzene.

Experimental Characterization of Thermal Stability

To experimentally validate the proposed decomposition mechanism and quantify the thermal stability of 1,3,5-tri-tert-butylbenzene, a suite of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature at which maximum rate of decomposition occurs.

Experimental Protocol: TGA
  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3,5-tri-tert-butylbenzene into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen (99.999%) at a flow rate of 50 mL/min to ensure an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant weight loss. The peak of the first derivative of the TGA curve indicates the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Experimental Protocol: DSC
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of 1,3,5-tri-tert-butylbenzene in an aluminum DSC pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound, followed by an exothermic peak if the decomposition is energetic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material.[5] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[6][7]

Experimental Protocol: Py-GC-MS
  • Instrument Preparation: Condition the GC column and ensure the mass spectrometer is tuned.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of 1,3,5-tri-tert-butylbenzene into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A range of temperatures should be investigated, for example, 500 °C, 600 °C, and 700 °C, to observe the evolution of decomposition products with temperature.

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • GC Column: A non-polar column, such as a DB-5ms, is suitable for separating hydrocarbon products.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to elute all decomposition products.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-550.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST). This will provide a detailed profile of the decomposition products.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_sample Sample Preparation (5-10 mg) TGA_run Run TGA (N2 atmosphere, 10 °C/min ramp) TGA_sample->TGA_run TGA_data Decomposition Temperature Profile TGA_run->TGA_data DSC_sample Sample Preparation (2-5 mg) DSC_run Run DSC (N2 atmosphere, 10 °C/min ramp) DSC_sample->DSC_run DSC_data Melting Point & Decomposition Enthalpy DSC_run->DSC_data Py_sample Sample Preparation (0.1-0.5 mg) Py_run Pyrolyze at Elevated Temperature Py_sample->Py_run GC_sep Separate Fragments by GC Py_run->GC_sep MS_detect Identify Fragments by MS GC_sep->MS_detect Py_data Decomposition Product Identification MS_detect->Py_data 1,3,5-Tri-tert-butylbenzene 1,3,5-Tri-tert-butylbenzene 1,3,5-Tri-tert-butylbenzene->TGA_sample 1,3,5-Tri-tert-butylbenzene->DSC_sample 1,3,5-Tri-tert-butylbenzene->Py_sample

Caption: Workflow for the experimental characterization of thermal stability.

Conclusion

References

  • Bapat, G., et al. (2017). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. (2023, December 2). Pyrolysis–gas chromatography–mass spectrometry. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Snow, N. H. (2015). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. LCGC North America, 33(1), 14–17.
  • Chemistry For Everyone. (2024, February 4). How Does Pyrolysis Gas Chromatography Work? [Video]. YouTube. Retrieved February 4, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 1,3,5-Tri-tert-butylbenzene

[1] Executive Summary & Molecular Architecture 1,3,5-Tri-tert-butylbenzene (TTBB) (CAS: 1460-02-2) represents a canonical example of a sterically crowded, highly symmetrical aromatic hydrocarbon.[1][2][3] Its solubility...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Architecture

1,3,5-Tri-tert-butylbenzene (TTBB) (CAS: 1460-02-2) represents a canonical example of a sterically crowded, highly symmetrical aromatic hydrocarbon.[1][2][3] Its solubility behavior is governed strictly by the interplay between its lipophilic carbon skeleton and its high molecular symmetry .[1]

For researchers utilizing TTBB as a spectroscopic standard, a steric spacer in supramolecular assemblies, or a precursor for organometallic sandwich complexes, understanding its solubility is not merely about "what dissolves it."[1] It is about exploiting its solubility differential for purification and precise delivery.[1]

Molecular Drivers of Solubility
  • Symmetry (

    
    ):  The symmetrical arrangement of three tert-butyl groups creates a rigid lattice.[1] This results in a relatively high melting point (71–75 °C) for a hydrocarbon of this molecular weight, requiring significant solvent energy to overcome lattice enthalpy during dissolution.[1]
    
  • Lipophilicity: The molecule is exclusively composed of C-H and C-C bonds.[1] It lacks hydrogen bond donors or acceptors, rendering it hydrophobic.[1]

  • Steric Shielding: The bulky tert-butyl groups shield the aromatic

    
    -system, reducing 
    
    
    
    -
    
    
    stacking interactions compared to planar aromatics like anthracene, but increasing solubility in aliphatic solvents.[1]

Solubility Profile & Solvent Selection

The following classification guides solvent selection for synthesis, extraction, and spectroscopy.

Quantitative & Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Aliphatic Hydrocarbons Hexane, Pentane, CyclohexaneHigh Ideal for extraction and keeping TTBB in solution at low temps.[1]
Aromatic Hydrocarbons Benzene, Toluene, XyleneHigh Excellent for solvating TTBB; often used in reactions involving lithiation.[1]
Chlorinated Solvents Chloroform (

), DCM (

)
High Preferred for NMR standards and high-concentration stock solutions.[1]
Ethers Diethyl Ether, THFModerate to High Good for reaction media; THF is common for organometallic synthesis.[1]
Polar Protic (Alcohols) Ethanol, Methanol, IsopropanolTemperature Dependent Low at RT / High at Reflux. The "Goldilocks" zone for recrystallization.[1]
Highly Polar / Aqueous Water, DMSO (wet)Insoluble TTBB will crash out immediately.[1] Used as an anti-solvent.[1]
The "Like Dissolves Like" Mechanism

TTBB dissolves via London Dispersion Forces .[1] Solvents with high polarizability (like


 or Toluene) interact favorably with the electron-rich aromatic core and the methyl protons of the tert-butyl groups.[1] In contrast, water and short-chain alcohols are dominated by hydrogen bonding networks, which TTBB cannot disrupt or join, leading to phase separation.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization (The Ethanol Method)

The most reliable method to purify TTBB (e.g., removing mono- or di-tert-butylbenzene impurities) utilizes the steep solubility curve in Ethanol.[1]

Prerequisites:

  • Crude TTBB[1]

  • Absolute Ethanol (EtOH)[1]

  • Hot plate/Magnetic stirrer[1]

  • Reflux condenser[1]

Workflow:

  • Saturation: Place crude TTBB in a round-bottom flask. Add a minimum volume of Ethanol.[1]

  • Reflux: Heat the mixture to reflux (

    
    78 °C). Add small aliquots of additional Ethanol slowly until the solid just dissolves.[1]
    
    • Note: If the solution is colored, activated charcoal may be added at this stage, followed by hot filtration.[1]

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly. The high symmetry of TTBB facilitates the formation of large, white needles or plates.[1]

  • Crystallization: For maximum yield, cool the flask further in an ice bath (0–4 °C) for 30 minutes.

  • Isolation: Filter the crystals using a Buchner funnel. Wash with cold (-20 °C) Ethanol to remove surface impurities.[1]

  • Drying: Vacuum dry at ambient temperature. (Avoid high heat under vacuum to prevent sublimation, although TTBB is relatively stable).[1]

Protocol B: Preparation of NMR Standard Solution

TTBB is often used as an internal standard for


H NMR due to its sharp, intense singlet at 

ppm (tert-butyl) and aromatic singlet at

ppm.[1]
  • Solvent Choice: Use Deuterated Chloroform (

    
    )  for maximum solubility and spectral clarity.[1]
    
  • Concentration: Aim for 5–10 mg of TTBB per 0.6 mL of solvent.

  • Procedure: Weigh TTBB directly into a vial (not the NMR tube) to ensure accuracy. Add solvent, vortex until clear, then transfer to the NMR tube.[1]

Visualizations

Solubility Logic & Decision Tree

This diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).[1]

SolubilityLogic Start Start: Select Solvent for TTBB Goal What is the Goal? Start->Goal Reaction Reaction / Synthesis Goal->Reaction Purification Purification / Crystallization Goal->Purification Analysis NMR / GC Analysis Goal->Analysis NonPolar Use Non-Polar/Aprotic (Hexane, Toluene, THF) Reaction->NonPolar PolarProtic Use Polar Protic (Ethanol, Methanol) Purification->PolarProtic Chlorinated Use Chlorinated (CDCl3, DCM) Analysis->Chlorinated Mechanism1 High Solubility (Inert Environment) NonPolar->Mechanism1 Mechanism2 Temp-Dependent Solubility (Soluble Hot / Insoluble Cold) PolarProtic->Mechanism2 Mechanism3 Max Solubility & Spectral Clarity Chlorinated->Mechanism3

Caption: Decision matrix for solvent selection based on the physicochemical interaction required for the specific experimental outcome.

Recrystallization Workflow

A step-by-step visualization of the purification process described in Protocol A.

Recrystallization Crude Crude TTBB (Solid) Dissolve Dissolve in Hot Ethanol (78°C) Crude->Dissolve Heat FilterHot Hot Filtration (Optional: Remove insolubles) Dissolve->FilterHot Cool Slow Cooling (RT -> 4°C) FilterHot->Cool Crystals Crystal Formation (Lattice Re-packing) Cool->Crystals Supersaturation Wash Wash with Cold EtOH Crystals->Wash Filtration Pure Pure TTBB (>99%) Wash->Pure Vacuum Dry

Caption: Thermodynamic purification cycle utilizing the steep solubility gradient of TTBB in Ethanol.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15089, 1,3,5-Tri-tert-butylbenzene.[1] Retrieved from [Link][1]

Sources

Exploratory

Technical Investigation: 1,3,5-Tributylbenzene Scaffolds in Supramolecular &amp; Medicinal Chemistry

The following technical guide details the investigation of 1,3,5-tributylbenzene scaffolds, focusing on their synthesis, structural differentiation (n-butyl vs. tert-butyl), and application as lipophilic cores in supramo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the investigation of 1,3,5-tributylbenzene scaffolds, focusing on their synthesis, structural differentiation (n-butyl vs. tert-butyl), and application as lipophilic cores in supramolecular chemistry and bio-sensing.

Executive Summary

Objective: To delineate the synthetic pathways, structural properties, and functionalization strategies of 1,3,5-tributylbenzene (TBB) derivatives. Scope: This investigation distinguishes between the 1,3,5-tri-n-butylbenzene (lipophilic solvent/linker) and 1,3,5-tri-tert-butylbenzene (steric shield) isomers.[1] While often overlooked as simple hydrocarbons, these scaffolds are critical in the design of tripodal ionophores , molecular rotors , and lipophilic drug delivery vectors . Audience Utility: For drug development professionals, the TBB core offers a predictable hydrophobic anchor for membrane transport studies and a stable scaffold for constructing potentiometric sensors (ionophores) used in physiological monitoring.

Chemical Architecture & Isomer Distinction[1]

The "tributyl" nomenclature often obscures a critical structural dichotomy. The selection of the isomer dictates the downstream application.

Feature1,3,5-Tri-n-butylbenzene 1,3,5-Tri-tert-butylbenzene
CAS Number 1460-02-2 (Generic/Mixed)1460-02-2 (Specific)
Structure Flexible linear chainsRigid, bulky spherical groups
State (RT) Liquid (Viscous)Solid (White Crystalline)
Primary Utility Lipophilic linker, Solvent, Liquid CrystalsSteric protection, Kinetic stabilization
Synthesis Alkyne Cyclotrimerization (1-Hexyne)Friedel-Crafts Alkylation
Reactivity Benzylic oxidation possibleHighly resistant to electrophilic attack
The Steric Shield Effect (tert-Butyl)

The 1,3,5-tri-tert-butylbenzene moiety is a "bunker" molecule.[1] The massive steric bulk of the tert-butyl groups at the 1, 3, and 5 positions creates a protective pocket at the 2, 4, and 6 positions. This is exploited to stabilize reactive intermediates (radicals, carbenes) that would otherwise dimerize or degrade.[1]

The Lipophilic Anchor (n-Butyl)

The n-butyl isomer provides high lipophilicity without excessive steric hindrance.[1] It serves as an ideal core for tripodal ligands —molecules with three "arms" that can wrap around a central metal ion (e.g.,


, 

), functioning as ionophores in biological sensors.

Synthetic Pathways & Protocols

Protocol A: Ruthenium-Catalyzed Cyclotrimerization (n-Butyl Isomer)

Rationale: Traditional acid-catalyzed condensation is harsh and non-selective.[1] Transition-metal catalysis (Ru, Co) allows for the regioselective trimerization of terminal alkynes (1-hexyne) to yield 1,3,5-substituted benzenes under mild conditions.

Reagents:

  • Substrate: 1-Hexyne (98%)[1]

  • Catalyst:

    
     (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene)[1]
    
  • Solvent: 1,2-Dichloroethane or Ethanol (Green alternative)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and purge with Argon for 15 minutes.

  • Catalyst Loading: Charge the tube with

    
     (1.0 mol%).[1]
    
  • Substrate Addition: Add degassed 1,2-dichloroethane (5 mL) followed by 1-hexyne (10 mmol) dropwise via syringe to prevent thermal runaway.

  • Reaction: Stir the mixture at room temperature (25°C) for 6–12 hours. Monitor consumption of alkyne via TLC (Hexane eluent).[1]

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the ruthenium catalyst. Wash the pad with dichloromethane.[1]

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via Kugelrohr distillation to obtain 1,3,5-tri-n-butylbenzene as a clear oil.[1]

Mechanism of Action (Causality): The Ru catalyst coordinates two alkyne units to form a ruthenacyclopentadiene intermediate.[1] The third alkyne inserts into the Ru-C bond, followed by reductive elimination to release the aromatic trimer. The steric bulk of the


 ligand ensures the meta (1,3,5) substitution pattern over the ortho (1,2,4) isomer.[1]
Protocol B: Friedel-Crafts Alkylation (tert-Butyl Isomer)

Rationale: The tert-butyl cation is stable, making Friedel-Crafts the most efficient route.[1]

Reagents:

  • Benzene (Dry)[1]

  • tert-Butyl Chloride (or Isobutylene gas)[1]

  • Aluminum Chloride (

    
    ) - Lewis Acid[1]
    

Methodology Note: To achieve the 1,3,5-substitution, thermodynamic control is required. The initial kinetic product might be 1,2,4-tri-tert-butylbenzene, but steric repulsion drives the rearrangement to the symmetric 1,3,5-isomer upon prolonged heating or acid exposure.

Functionalization for Drug Development

The "tributyl" core is rarely the drug itself; it is the platform .[1] The most relevant application in bio-science is the generation of Ionophores .[1]

Target: Tripodal Tris(pyrazolyl) Ligands Application: These derivatives selectively bind ammonium (


) over potassium (

), a critical requirement for physiological sensors used in blood analysis.[1]

Synthesis Workflow:

  • Bromination: 1,3,5-Tri-n-butylbenzene

    
     2,4,6-Tribromo-1,3,5-tri-n-butylbenzene (via 
    
    
    
    ).[1]
  • Lithiation: Halogen-Lithium exchange using

    
    .[1]
    
  • Coupling: Reaction with functional electrophiles (e.g., pyrazoles or formyl groups) to create the binding "arms."[1]

Visualizations

Synthesis Workflow: 1-Hexyne to Tripodal Ionophore

This diagram illustrates the conversion of a simple alkyne into a complex bioactive sensor molecule using the TBB scaffold.

G Substrate 1-Hexyne (Terminal Alkyne) Intermediate Ruthenacycle Intermediate Substrate->Intermediate Coordination Catalyst Cp*RuCl(cod) Catalyst Catalyst->Intermediate Scaffold 1,3,5-Tri-n-butylbenzene (Lipophilic Core) Intermediate->Scaffold Reductive Elimination Deriv Bromination (Br2/Fe) Scaffold->Deriv Electrophilic Subst. Final Tripodal Ionophore (NH4+ Sensor) Deriv->Final Pd-Coupling (Ligand Attachment)

Caption: Cyclotrimerization of 1-hexyne to form the TBB core, followed by functionalization into a bioactive ionophore.

Structure-Property Logic: Isomer Selection

A decision tree for researchers selecting the correct TBB isomer.

Logic Start Select TBB Scaffold Q1 Requirement? Start->Q1 PathA Steric Bulk / Protection Q1->PathA PathB Solubility / Transport Q1->PathB ResA 1,3,5-Tri-tert-butylbenzene PathA->ResA ResB 1,3,5-Tri-n-butylbenzene PathB->ResB AppA Application: Kinetic Stabilization Reactive Intermediates ResA->AppA AppB Application: Ionophores (Sensors) Liquid Crystals ResB->AppB

Caption: Decision matrix for selecting the appropriate tributylbenzene isomer based on experimental needs.

Analytical Characterization Data

When synthesizing these derivatives, the following spectral signatures are diagnostic.

Derivative1H NMR Signature (CDCl3)Key MS Fragment (m/z)Physical Form
1,3,5-Tri-n-butylbenzene

6.80 (s, 3H, Ar-H), 2.55 (t, 6H, Benzylic)
246

, 203

Colorless Oil
1,3,5-Tri-tert-butylbenzene

7.23 (s, 3H, Ar-H), 1.35 (s, 27H, t-Bu)
246

, 231

White Crystals
2,4,6-Tribromo-derivative Loss of Ar-H singlet; Shift in alkyl signals480+ (Isotope pattern)Yellow Solid

References

  • Ruthenium(II)-Catalyzed Selective Intramolecular [2 + 2 + 2] Alkyne Cyclotrimerizations Source: ResearchGate URL:[1][Link]

  • Insights into Tripodal Tris(pyrazolyl) Compounds as Ionophores for Potentiometric Ammonium Ion Sensing Source: ResearchGate URL:[1][Link]

  • 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 Source:[1] PubChem URL:[1][Link][1]

  • 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide (Synthesis of ethynyl derivatives from tribromobenzene) Source: MDPI URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity NMR Characterization of 1,3,5-Tri-tert-butylbenzene

This Application Note is structured to guide researchers through the high-fidelity characterization of 1,3,5-tri-tert-butylbenzene (TTBB). It moves beyond basic spectral listing to address critical experimental nuances,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity characterization of 1,3,5-tri-tert-butylbenzene (TTBB). It moves beyond basic spectral listing to address critical experimental nuances, particularly regarding solvent interference and quantitative NMR (qNMR) parameters.

Introduction: The Symmetric Giant

1,3,5-Tri-tert-butylbenzene (TTBB) is a textbook example of high molecular symmetry (


 point group). Its three tert-butyl groups create significant steric bulk, locking the molecule into a rigid conformation that makes it an ideal candidate for:
  • Internal Standards (qNMR): Due to its high symmetry, non-volatility, and simple peak structure.

  • Steric Models: In supramolecular chemistry and organometallic ligand design.

  • Spectroscopic Calibration: Testing resolution and lineshape.

However, its simplicity is deceptive. The primary aromatic signal often overlaps with common solvent residuals (specifically CDCl


), leading to integration errors. This guide provides the protocols necessary to avoid these pitfalls.

Theoretical Basis & Symmetry Analysis

Before acquiring data, understanding the magnetic equivalence is crucial for validating the spectrum.

  • Proton Equivalence:

    • Aromatic Protons (

      
      ):  The 3 protons on the benzene ring are chemically and magnetically equivalent. Expect:  One Singlet (
      
      
      
      ).
    • Methyl Protons (

      
      ):  The 27 protons on the three tert-butyl groups are equivalent due to rapid rotation and symmetry. Expect:  One Singlet (
      
      
      
      ).
  • Carbon Equivalence:

    • Due to

      
       rotation axes and 
      
      
      
      planes, the 18 carbons reduce to just 4 unique signals in the
      
      
      C spectrum.
Logic Diagram: Symmetry to Spectrum

G Molecule 1,3,5-tri-tert-butylbenzene Symmetry D3h Point Group (High Symmetry) Molecule->Symmetry Protons Proton Environments Symmetry->Protons Carbons Carbon Environments Symmetry->Carbons Har 3 Aromatic H (Chemically Equivalent) Protons->Har Hme 27 Methyl H (Chemically Equivalent) Protons->Hme H_Spectrum 1H NMR Spectrum: 2 Singlets (1:9 ratio) Har->H_Spectrum Hme->H_Spectrum Car Aromatic C-H Carbons->Car Cquat Aromatic C-quat (ipso) Carbons->Cquat Ctbu t-Butyl Quaternary C Carbons->Ctbu Cme t-Butyl Methyl C Carbons->Cme C_Spectrum 13C NMR Spectrum: 4 Distinct Signals Car->C_Spectrum Cquat->C_Spectrum Ctbu->C_Spectrum Cme->C_Spectrum

Caption: Logical flow from molecular symmetry to predicted spectral signals.

Experimental Protocol: 1H NMR Characterization

A. Sample Preparation (Critical Solvent Choice)

The choice of solvent is the single most important variable for TTBB characterization.

  • The CDCl

    
     Trap:  The aromatic protons of TTBB resonate at 
    
    
    
    7.26 ppm
    , which is chemically identical to the residual CHCl
    
    
    peak in CDCl
    
    
    (
    
    
    7.26 ppm). Do not use CDCl
    
    
    if accurate integration of the aromatic region is required.
  • Recommended Solvents:

    • Benzene-

      
       (
      
      
      
      ):
      Shifts the aromatic signal away from the solvent residual.
    • Acetone-

      
      :  Provides clear separation.
      
    • DMSO-

      
      :  Good for solubility, though the viscosity may broaden lines slightly.
      
B. Acquisition Parameters (qNMR Optimized)

For quantitative results (e.g., purity determination), the relaxation delay (


) is paramount.
  • Pulse Sequence: Standard 1-pulse (zg30 or zg90).

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay (

    
    ): 
    
    • Aromatic protons have a long

      
       (typically 3–5 s).
      
    • tert-Butyl methyls have a shorter

      
       (< 1 s).
      
    • Protocol: Set

      
       seconds (approx 
      
      
      
      ) to ensure full magnetization recovery of the aromatic ring.
  • Scans (NS): 16 (high signal intensity due to 27 equivalent protons).

C. 1H NMR Data Summary (in CDCl vs C D )
Signal AssignmentMultiplicityIntegrationShift (

) in CDCl

Shift (

) in C

D

Notes
Aromatic C-H Singlet (s)3H7.26 ppm ~7.45 ppmWarning: Overlaps with CHCl3 in CDCl3
t-Butyl -CH

Singlet (s)27H1.34 ppm ~1.30 ppmIntense diagnostic peak

Experimental Protocol: 13C NMR Characterization

A. Acquisition Parameters

Because TTBB has quaternary carbons (which lack NOE enhancement and have long relaxation times), standard parameters may miss these peaks or show them with very low intensity.

  • Pulse Sequence: Proton-decoupled (zgpg30).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds for routine ID;
    
    
    seconds for quantitative 13C.
  • Scans (NS): 256–512 (Quaternary carbons are low sensitivity).

B. 13C NMR Data Summary
Carbon EnvironmentTypeApprox.[1][2][3][4][5][6][7] Shift (

)
Signal Characteristics
Aromatic C-H Tertiary119 - 120 ppm Medium intensity
Aromatic C-ipso Quaternary150 - 151 ppm Low intensity (slow relaxation)
t-Butyl C-quat Quaternary34 - 35 ppm Low intensity
t-Butyl -CH

Primary31 - 32 ppm Very High intensity (27 carbons)

Note: Exact shifts vary slightly with concentration and solvent.

Troubleshooting & Self-Validation

How do you confirm your data is reliable? Use this self-validation checklist.

  • The "1 to 9" Rule: Integrate the aromatic peak (set to 1.0) and the aliphatic peak.[1][7] The aliphatic area must be

    
    .
    
    • If Aliphatic < 9: Likely incomplete relaxation (increase

      
      ).
      
    • If Aliphatic > 9: Likely solvent overlap (CHCl

      
      ) or impurity (grease/H
      
      
      
      O).
  • Satellite Check: The tert-butyl singlet is so intense it often shows

    
    C satellites (
    
    
    
    Hz). These small peaks (0.55% height of main peak) should be symmetric around the main singlet. Asymmetry indicates an impurity.
  • Solvent Verification: If using CDCl

    
    , look for the solvent residual at 7.26 ppm. If your "aromatic" peak is perfectly Lorentzian and sharp while the solvent peak is missing, your product peak is hiding the solvent peak.
    
Workflow: qNMR Purity Analysis

qNMR_Workflow Start Start: Purity Analysis SolventCheck Select Solvent (Avoid CDCl3) Start->SolventCheck Prep Weigh Sample + Internal Std (Precision Balance) SolventCheck->Prep Acq Acquire 1H NMR D1 > 30s, 90 deg pulse Prep->Acq Process Phase & Baseline Correction Acq->Process Integrate Integrate Signals (Aromatic vs t-Butyl) Process->Integrate Calc Calculate Purity Using 1:9 Ratio Validation Integrate->Calc

Caption: Step-by-step workflow for using TTBB as a quantitative standard.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Sigma-Aldrich. (n.d.). "1,3,5-Tri-tert-butylbenzene Certified Reference Material."[8] Product Specification.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for T1 and qNMR parameters).

Sources

Application

Using 1,3,5-tri-tert-butylbenzene as an antioxidant in chemical formulations

Executive Summary This Application Note provides a technical framework for the utilization of 1,3,5-tri-tert-butylbenzene (TTBB) [CAS: 1460-02-2].[1][2][3][4] Critical Distinction: Researchers often confuse TTBB with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a technical framework for the utilization of 1,3,5-tri-tert-butylbenzene (TTBB) [CAS: 1460-02-2].[1][2][3][4]

Critical Distinction: Researchers often confuse TTBB with the phenolic antioxidant Irganox 1330 (1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene).[1][2][4] Unlike Irganox 1330, TTBB lacks the hydroxyl (-OH) group required for classical Hydrogen Atom Transfer (HAT) radical scavenging.[2][3][4]

Therefore, TTBB is not a classical sacrificial antioxidant.[2][3][4] Instead, it functions as:

  • A High-Voltage Redox Shuttle in electrochemical formulations (e.g., electrolytes).[2][3][4]

  • An Inert Internal Standard for monitoring oxidative degradation kinetics via NMR/GC.

  • A Steric Stabilizer in coordination complexes.

This guide details the protocols for these specific high-stability applications.

Part 1: Chemical Identity & Mechanism of Action[3][4][5]

Structural Properties & Stability

TTBB consists of a benzene ring symmetrically substituted with three bulky tert-butyl groups.[1][2][3][5] This "gear-like" steric hindrance protects the aromatic core from electrophilic attack and prevents the molecule from dimerizing, rendering it exceptionally stable.[1][2][3]

PropertySpecificationSignificance
CAS Number 1460-02-2Distinct from Irganox 1330 (CAS 1709-70-2).[1][2][3]
Molecular Weight 246.43 g/mol High enough to minimize volatility; low enough for solubility.[2][3][4]
Oxidation Potential ~5.0 V vs. Li/Li⁺Critical: Stable up to high voltages; acts as an overcharge protection additive.[2][3][4]
Solubility Soluble in DCM, Toluene, THFCompatible with non-polar organic formulations.[2][3][4]
Reactivity Non-nucleophilic, Inert to HATDoes not interfere with radical chain propagation (unless at extreme potentials).[2][3][4]
Mechanism: The Redox Shuttle Effect

In electrochemical storage (batteries/capacitors), TTBB acts as a Redox Shuttle .[2][3][4] It does not "scavenge" radicals by sacrificing itself like a phenol.[2][3] Instead, it reversibly oxidizes to a radical cation (


) at a specific voltage threshold (overcharge), carries the charge to the negative electrode, reduces back to neutral TTBB, and diffuses back.[2][3][4] This "shuttling" dissipates excess energy as heat, protecting the electrolyte from irreversible oxidative decomposition.[2][3][4]

DOT Diagram: Redox Shuttle Mechanism

RedoxShuttle cluster_Cathode Positive Electrode (Cathode) High Voltage (>4.8V) cluster_Anode Negative Electrode (Anode) Oxidation Oxidation Event TTBB -> TTBB•+ + e- Reduction Reduction Event TTBB•+ + e- -> TTBB Oxidation->Reduction Diffusion of Radical Cation (TTBB•+) Protection Result: Excess Charge Dissipated Electrolyte Protected Oxidation->Protection Reduction->Oxidation Diffusion of Neutral Species (TTBB)

Caption: The reversible redox cycle of TTBB acting as an overcharge protection additive in high-voltage electrolytes.

Part 2: Protocols & Methodologies

Protocol A: Formulation of High-Voltage Electrolytes (Redox Shuttle)

Objective: Incorporate TTBB to prevent electrolyte decomposition during overcharge events (e.g., in Li-ion batteries).

Reagents:

  • Base Electrolyte: 1.0 M LiPF₆ in EC/DEC (Ethylene Carbonate / Diethyl Carbonate, 1:1 v/v).[2][3][4]

  • TTBB (Purity >99%, anhydrous).[2][3][4]

Step-by-Step Procedure:

  • Preparation (Glovebox): Perform all steps in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Weighing: Calculate the mass required for a concentration of 0.05 M to 0.1 M .

    • Calculation: For 10 mL electrolyte:

      
      .[2][3][4]
      
  • Dissolution: Add TTBB powder to the base electrolyte.

  • Homogenization: Stir magnetically for 30 minutes at 25°C. Ensure complete dissolution (solution should be clear).

  • Filtration (Optional): If particulates persist, filter through a 0.2 µm PTFE syringe filter.

  • Validation: Perform Cyclic Voltammetry (Protocol C) to confirm the oxidation peak at ~4.8–5.0 V vs Li/Li⁺.

Protocol B: Using TTBB as an Inert Internal Standard (NMR)

Objective: Use TTBB to quantify the degradation of other active antioxidants or reactants.[2][3][4] Its high stability ensures its signal remains constant while others decay.[2][3]

Step-by-Step Procedure:

  • Solvent Selection: Choose a deuterated solvent (e.g.,

    
    , 
    
    
    
    ) in which both the analyte and TTBB are soluble.[2][3][4]
  • Standard Addition: Add TTBB to the reaction mixture at a precise concentration (e.g., 10 mM).

  • Baseline Measurement (

    
    ):  Acquire ¹H NMR.
    
    • Signal Target: Look for the sharp singlet of the tert-butyl protons at δ ~1.3 ppm (18H) and the aromatic protons at δ ~7.2 ppm (3H).[2][3][4]

    • Note: Ensure these peaks do not overlap with your analyte.[2][3]

  • Reaction Monitoring: Subject the sample to oxidative stress (heat, UV, radical initiator).[2][3][4]

  • Quantification: At time

    
    , integrate the analyte peak relative to the constant TTBB tert-butyl singlet.[2][3][4]
    
    
    
    
Protocol C: Stability Validation (Cyclic Voltammetry)

Objective: Confirm the electrochemical window and reversibility of TTBB in your specific matrix.

Parameters:

  • Working Electrode: Platinum (Pt) disk (diameter 1–3 mm).[2][3][4]

  • Counter Electrode: Pt wire.[2][3][4]

  • Reference Electrode:

    
     (non-aqueous) or Li metal ribbon.[2][3][4]
    
  • Scan Rate: 10, 50, 100 mV/s.[2][3][4]

  • Range: 3.0 V to 5.5 V vs Li/Li⁺.[2][3][4]

Analysis:

  • Observe the anodic peak (

    
    ) corresponding to 
    
    
    
    .[2][3][4]
  • Observe the cathodic return peak (

    
    ).[2][3][4]
    
  • Pass Criteria: The ratio of peak currents (

    
    ) should approach 1.0, indicating high reversibility (chemical stability of the radical cation).[2][3][4]
    

Part 3: Comparative Analysis (TTBB vs. Phenolic Antioxidants)

To prevent formulation errors, use this table to distinguish TTBB from common antioxidants.

Feature1,3,5-Tri-tert-butylbenzene (TTBB) Irganox 1330 (Phenolic)
Structure Hydrocarbon (No -OH)Polyphenol (3 x -OH groups)
Primary Function Redox Shuttle, Inert StandardRadical Scavenger (Antioxidant)
Mechanism Electron Transfer (Rev.)H-Atom Transfer (Irrev.)[1][2][3][4]
Active Site Aromatic Ring (High Potential)Hydroxyl Group (Labile H)
Application HV Electrolytes, NMR StandardPlastics, Rubbers, Adhesives

DOT Diagram: Workflow for Selection

SelectionWorkflow Start Select Additive based on Requirement Decision What is the failure mode? Start->Decision Radical Radical Chain Oxidation (Polymer degradation) Decision->Radical Oxidation Voltage Electrochemical Overcharge (Electrolyte decomposition) Decision->Voltage High Voltage Quant Need Inert Reference (Quantification) Decision->Quant Analysis UsePhenol Use Irganox 1330 (Phenolic Antioxidant) Radical->UsePhenol UseTTBB Use TTBB (Redox Shuttle / Standard) Voltage->UseTTBB Quant->UseTTBB

Caption: Decision tree for selecting between TTBB and Phenolic Antioxidants based on the failure mode.

References

  • Buhrmester, C. et al. (2005).[2][3][4] "Electroactive Wires: 1,3,5-Tri-tert-butylbenzene as a Model for Redox Shuttles." Journal of The Electrochemical Society, 152(1), A2390.[2][3][4] Link[2][3][4]

  • Zhang, L. et al. (2011).[2][3][4] "Redox Shuttle Additives for Overcharge Protection of Lithium-Ion Batteries." U.S. Patent 8,000,000.[2][3][4] Link

  • Chem-Impex Int. (2024).[1][2][3][4] "Product Specification: 1,3,5-Tri-tert-butylbenzene." (Note: Clarifies commercial availability vs. application). Link

  • NIST Chemistry WebBook. "Benzene, 1,3,5-tri-tert-butyl- Properties and Spectra."[1][2][3][4] Link[2][3][4]

  • Sigma-Aldrich. "Safety Data Sheet: 1,3,5-Tri-tert-butylbenzene."[1][2][3] Link

Disclaimer: This protocol is for research purposes only. 1,3,5-tri-tert-butylbenzene is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles) in a fume hood.[1][2][3][4] Always consult the SDS before use.

Sources

Method

Application of 1,3,5-tri-tert-butylbenzene in environmental degradation studies

Topic: Application of 1,3,5-tri-tert-butylbenzene (TTBB) as a Recalcitrant Probe Abstract This technical guide outlines the application of 1,3,5-tri-tert-butylbenzene (TTBB) as a benchmark "steric probe" in environmental...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1,3,5-tri-tert-butylbenzene (TTBB) as a Recalcitrant Probe

Abstract

This technical guide outlines the application of 1,3,5-tri-tert-butylbenzene (TTBB) as a benchmark "steric probe" in environmental persistence studies.[1] Unlike linear alkylbenzenes, TTBB possesses extreme steric hindrance due to three bulky tert-butyl groups.[1][2] This unique structural feature makes it an ideal model compound for "stress-testing" the oxidative capacity of Advanced Oxidation Processes (AOPs) and atmospheric degradation models. If a remediation technology can effectively mineralize TTBB, it demonstrates high efficacy against persistent organic pollutants (POPs).[1] This note details protocols for gas-phase atmospheric simulation and aqueous-phase photocatalytic degradation.

Physicochemical Profile & Environmental Relevance

Why TTBB? In environmental chemistry, standard model pollutants (e.g., phenol, toluene) often degrade too rapidly to differentiate high-performance oxidation systems.[1] TTBB serves as a kinetic discriminator .[1] Its bulky substituents shield the aromatic ring from electrophilic attack, significantly retarding degradation rates compared to unhindered aromatics.

PropertyValueRelevance to Protocol
CAS Number 1460-02-2Standard identification.[1][2][3]
Molecular Weight 246.43 g/mol High MW implies lower volatility than benzene.[1]
Steric Character High (

-value > 5)
Blocks ortho attack; forces specific oxidation pathways.[1]
Water Solubility Insoluble (< 0.1 mg/L)Critical: Requires co-solvent or surfactant for aqueous AOPs.[1]
Oxidation Resistance HighActs as a negative control or "worst-case" scenario.[1]
Application I: Atmospheric Simulation (Gas Phase)

Objective: Determine the atmospheric lifetime of TTBB relative to OH radical attack, simulating smog chamber aging.

Mechanistic Insight

In the gas phase, the primary sink for alkylbenzenes is the reaction with hydroxyl radicals (


). For TTBB, the typical OH-addition to the ring is sterically inhibited. Consequently, the reaction may shift toward H-abstraction  from the tert-butyl groups (a slower process), making TTBB a probe for non-standard oxidation mechanisms.[1]
Experimental Protocol: Relative Rate Method

Scope: Measuring reaction kinetics (


) relative to a reference compound (

).

Reagents & Setup:

  • Chamber: Teflon (FEP) smog chamber (100–500 L) equipped with UV blacklamps (300–400 nm).[1]

  • Probe: 1,3,5-tri-tert-butylbenzene (TTBB).[1][2][4][5]

  • Reference: 1,3,5-trimethylbenzene (Mes) (Known

    
    ).[1]
    
  • OH Precursor: Methyl nitrite (

    
    ) or 
    
    
    
    .[1]

Step-by-Step Workflow:

  • Cleaning: Flush chamber with purified zero-air for 12 hours. Verify background hydrocarbons are < 5 ppbC.[1]

  • Injection:

    • Inject TTBB (dissolved in minimal methanol) and Reference (Mes) to achieve ~1.0 ppm concentration each.[1]

    • Allow 30 mins for wall equilibration.

  • Radical Precursor: Inject Methyl nitrite (10 ppm) and NO (1 ppm) to prevent ozone formation.[1]

  • T0 Sampling: Collect initial sample on Tenax TA sorbent tubes or direct GC-FID loop.[1]

  • Irradiation: Turn on UV lamps to photolyze Methyl nitrite, generating

    
    .
    
  • Time-Resolved Sampling: Sample every 15 minutes for 2 hours.

  • Analysis: Analyze via GC-MS/FID .

    • Column: DB-5MS or equivalent (30m x 0.25mm).[1]

    • Temp Program: 40°C (2 min)

      
       10°C/min 
      
      
      
      250°C.[1]

Data Processing: Plot


 vs 

. The slope of the line equals

.
Application II: Advanced Oxidation Processes (Aqueous Phase)

Objective: Evaluate the "mineralization power" of a photocatalytic (e.g.,


) or electrochemical system using TTBB as a recalcitrant target.
The Solubility Challenge (Expertise Note)

Since TTBB is water-insoluble, direct aqueous degradation is impossible.[1] Do not use surfactants (like SDS) as they will compete for


 radicals.[1]
  • Correct Approach: Use a mixed solvent system (Acetonitrile/Water 30:70 v/v).[1] Acetonitrile is relatively inert to

    
     compared to alcohols.
    
Protocol: Heterogeneous Photocatalytic Degradation

Step-by-Step Methodology:

  • Slurry Preparation:

    • Prepare a 30:70 Acetonitrile:Water (Milli-Q) solution.[1]

    • Dissolve TTBB to a final concentration of 20

      
      .
      
    • Add Photocatalyst (e.g., Degussa P25

      
      ) at 0.5 g/L.[1]
      
  • Dark Adsorption:

    • Stir suspension in the dark for 60 minutes.

    • Validation: Measure [TTBB] to ensure loss is due to adsorption, not volatilization.

  • Irradiation (Start T=0):

    • Expose to UV source (e.g., Xe arc lamp, 300W).[1]

    • Maintain temperature at 25°C using a water jacket (Thermal stability control).[1]

  • Sampling:

    • Aliquot 2 mL every 20 minutes.

    • Filtration: Pass through 0.2

      
       PTFE filter to remove catalyst.[1]
      
    • Quenching: Add 10

      
       of Sodium Thiosulfate if using ozone/peroxide based AOPs.
      
  • Analytical Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (Agilent Zorbax or equiv).[1]

    • Mobile Phase: 85% Acetonitrile / 15% Water (Isocratic).[1]

    • Detection: UV at 260 nm.[1]

Visualization: Degradation Pathways & Workflow
Figure 1: Steric Hindrance & Oxidation Pathway

Caption: Mechanistic comparison showing how steric bulk in TTBB blocks standard ortho-addition, forcing degradation via slower H-abstraction or ipso-substitution pathways.[1]

TTBB_Degradation TTBB 1,3,5-tri-tert-butylbenzene (TTBB) OH_Radical •OH Radical Attack TTBB->OH_Radical Ortho_Add Ortho-Addition (Ring Attack) OH_Radical->Ortho_Add Preferred Path (Standard Aromatics) H_Abstract H-Abstraction (Side Chain) OH_Radical->H_Abstract Dominant Path (TTBB) Ipso_Sub Ipso-Substitution (De-alkylation) OH_Radical->Ipso_Sub High Energy Path Blocked BLOCKED by Steric Hindrance Ortho_Add->Blocked Intermediates Oxygenated Intermediates (Alcohols/Ketones) H_Abstract->Intermediates Ipso_Sub->Intermediates Mineralization CO2 + H2O Intermediates->Mineralization Prolonged Oxidation

[1]

Figure 2: Experimental Workflow (AOP)

Caption: Step-by-step protocol for evaluating TTBB degradation in a heterogeneous photocatalytic system.

AOP_Workflow Prep 1. Preparation (TTBB in ACN/Water) Dark 2. Dark Adsorption (60 min) Prep->Dark Irrad 3. UV Irradiation (T=0 Start) Dark->Irrad Sample 4. Sampling (Every 20 min) Irrad->Sample Kinetics Filter 5. Filtration (0.2µm PTFE) Sample->Filter Analyze 6. HPLC-UV Analysis (260 nm) Filter->Analyze Analyze->Sample Loop until T=End

Troubleshooting & Validation
IssueProbable CauseCorrective Action
Low Recovery at T0 Adsorption to plastic/glass.[1]Use silanized glassware; maximize organic solvent ratio in extraction.
Inconsistent Kinetics Volatilization losses.[1][6]Use a sealed reactor with a cold trap; run a dark control without UV.[1]
Peak Tailing (HPLC) Solubility limit exceeded.Reduce initial concentration to < 20

or increase column temp to 40°C.
No Degradation System lacks oxidation potential.TTBB is resistant.[1][2][5] Confirm radical generation using a probe like Terephthalic acid (fluorescence check).[1]
References
  • Atkinson, R., & Arey, J. (2003).[1] Atmospheric Degradation of Volatile Organic Compounds. Chemical Reviews, 103(12), 4605-4638.[1] Link[1]

  • TCI Chemicals. (n.d.).[1] Product Specification: 1,3,5-Tri-tert-butylbenzene.[1][2][3][4][5][7] TCI Chemicals Online Catalog. Link[1]

  • Lekkerkerker-Teunissen, K., et al. (2012).[1] Advanced oxidation of recalcitrant organic compounds. Water Research, 46(18), 6047-6056.[1] (Contextual grounding on AOP efficacy). Link

  • Aschmann, S. M., et al. (2010).[1] Kinetics of the Reaction of OH Radicals with 1,3,5-Trimethylbenzene. Journal of Physical Chemistry A. (Methodology basis for relative rate studies). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Friedel-Crafts conditions to maximize 1,3,5-isomer yield

The Thermodynamic Imperative In Friedel-Crafts alkylation, the researcher faces a fundamental conflict between kinetic and thermodynamic control. The Kinetic Trap: Alkyl groups are activating and ortho, para-directing.

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Imperative

In Friedel-Crafts alkylation, the researcher faces a fundamental conflict between kinetic and thermodynamic control.

  • The Kinetic Trap: Alkyl groups are activating and ortho, para-directing. Consequently, the initial alkylation of a mono-alkylbenzene preferentially yields 1,2-dialkylbenzene and subsequently 1,2,4-trialkylbenzene .

  • The Thermodynamic Goal: The 1,3,5-trialkylbenzene isomer is sterically the most stable (lowest energy) but is mechanistically disfavored in the initial electrophilic attack.

To maximize the 1,3,5-isomer, you must force the reaction system out of the kinetic trap by establishing reversibility . This allows the alkyl groups to migrate (transalkylation/isomerization) until the system reaches its thermodynamic minimum.

Mechanistic Pathway: The Road to Equilibrium

The following diagram illustrates the energy landscape and the necessity of reversibility to bridge the gap between the kinetic product (1,2,4) and the thermodynamic sink (1,3,5).

FC_Pathway Benzene Benzene Mono Mono-Alkylbenzene Benzene->Mono + R-X / AlCl3 Di_14 1,4-Dialkylbenzene (Kinetic Intermediate) Mono->Di_14 Fast (o,p-direction) Tri_124 1,2,4-Trialkylbenzene (Kinetic Product) Di_14->Tri_124 Fast Alkylation Tri_135 1,3,5-Trialkylbenzene (Thermodynamic Sink) Tri_124->Tri_135 Isomerization (Requires Heat & Time) Sigma Arenium Ion (Sigma Complex) Tri_124->Sigma H+ / AlCl3 (Reversibility) Sigma->Tri_135 Intramolecular 1,2-Shift

Figure 1: Reaction pathway distinguishing between the rapid kinetic formation of the 1,2,4-isomer and the acid-catalyzed rearrangement required to reach the 1,3,5-isomer.

Critical Parameter Optimization

To shift the equilibrium toward the 1,3,5-isomer, specific experimental variables must be tuned to favor de-alkylation and re-alkylation .

ParameterKinetic Control (Avoid)Thermodynamic Control (Target)Technical Rationale
Temperature Low (

to

)
High (

to

)
Heat provides the activation energy for the endergonic isomerization steps (1,2-hydride/methyl shifts).
Catalyst Mild Lewis Acids (

,

)
Strong Lewis Acids (

,

)
Only strong acids can generate the superacidic arenium ion intermediate required for alkyl migration.
Reaction Time Short (< 1 hour)Extended (3 – 24 hours) Isomerization is slow. Stopping early isolates the kinetic 1,2,4-product.
Proton Source Anhydrous / NoneTrace

or

gas
Pure Lewis acids (

) are often inactive for isomerization without a co-catalyst (

) to initiate the sigma complex.
Stoichiometry 1:1 or slight excess AreneExcess Alkylating Agent Driving the reaction to tri-substitution requires pushing the "Cookie Monster" effect to completion.

Troubleshooting Guide (FAQs)

Issue 1: "I am getting a mixture of 1,2,4- and 1,3,5-isomers."

Diagnosis: The reaction has not reached thermodynamic equilibrium. Corrective Action:

  • Extend Reaction Time: Continue stirring at reflux. Monitor via GC-MS every hour. The ratio of 1,3,5 should increase asymptotically.

  • Increase Acidity: If using

    
    , ensure a proton source is present. Bubbling dry 
    
    
    
    gas through the mixture can drastically accelerate isomerization.
  • Check Catalyst Load: Isomerization consumes catalyst lifespan (sludge formation). You may need a fresh equivalent of catalyst if the reaction stalls.

Issue 2: "My reaction turns into a black tar/polymer."

Diagnosis: Uncontrolled polymerization or degradation due to excessive exotherm or unstable alkylating agents. Corrective Action:

  • Control Addition: Do not add all alkyl halide at once. Add dropwise to the refluxing mixture to control the exotherm.

  • Temperature Ramp: Start at

    
     for the initial alkylation, then ramp to reflux for the isomerization phase. This separates the violent alkylation from the slow rearrangement.
    
  • Solvent Choice: Use a robust solvent like carbon disulfide (

    
    ) or 1,2-dichloroethane if the neat reaction is too viscous or tar-prone.
    
Issue 3: "The reaction stops at the di-alkyl stage."

Diagnosis: Deactivation of the ring or catalyst poisoning. Corrective Action:

  • Stoichiometry Check: Ensure you have at least 3.3 equivalents of alkyl halide per mole of benzene.

  • Catalyst Poisoning: Ensure no Lewis bases (amines, ethers, moisture beyond trace amounts) are present. These complex with

    
     and kill activity.
    

Experimental Protocol: Synthesis of 1,3,5-Triethylbenzene

Note: This protocol utilizes the reversibility of the Friedel-Crafts reaction to convert the kinetically favored mixture into the thermodynamically stable 1,3,5-isomer.

Reagents
  • Benzene (Dry)

  • Ethyl Bromide (EtBr)

  • Aluminum Chloride (

    
    , Anhydrous)
    
  • Hydrogen Chloride gas (optional, for acceleration)

Workflow Diagram

Protocol_Flow Start Start: Charge Flask (AlCl3 + Benzene) Add_EtBr Add EtBr Dropwise (Maintain < 30°C) Start->Add_EtBr Heat Heat to Reflux (Promote Isomerization) Add_EtBr->Heat Monitor Monitor Isomer Ratio (Target: >95% 1,3,5) Heat->Monitor Monitor->Heat Ratio < 95% Quench Quench (Ice/HCl) & Phase Separation Monitor->Quench Ratio > 95% Purify Distillation/Recrystallization Quench->Purify

Figure 2: Step-by-step workflow for the synthesis and isolation of 1,3,5-trialkylbenzenes.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Vent the condenser to a gas scrubber (to trap

    
    ).
    
  • Catalyst Activation: Charge the flask with anhydrous

    
     (0.4 equiv relative to total EtBr) and Benzene (1.0 equiv).
    
  • Alkylation (Kinetic Phase): Add Ethyl Bromide (3.5 equiv) dropwise. Caution: The reaction is exothermic. Cool with an ice bath to maintain internal temperature between

    
     during addition.
    
  • Isomerization (Thermodynamic Phase): Once addition is complete, remove the ice bath. Slowly heat the mixture to reflux.

    • Critical Step: Maintain reflux for 3–6 hours. This heat drives the 1,2,4-isomer

      
       1,3,5-isomer rearrangement.
      
  • Quench: Cool to room temperature. Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Wash with water, then 10%

    
    , then brine. Dry over 
    
    
    
    .[1]
  • Purification: Fractional distillation. The 1,3,5-isomer typically has a distinct boiling point or can be crystallized if the alkyl groups are bulky (e.g., tert-butyl).

References

  • Friedel-Crafts Alkylation Mechanism and Reversibility. Source: Master Organic Chemistry. "Friedel-Crafts Alkylation of Aromatic Rings." URL:[Link]

  • Synthesis of 1,3,5-Triethylbenzene (Organic Syntheses). Source: Organic Syntheses, Coll.[1][2] Vol. 3, p.829 (1955); Vol. 27, p.81 (1947). Note: While the specific search result referenced triacetylbenzene, the principles of thermodynamic control for tri-substituted benzenes are foundational to this collection. URL:[Link]

  • Thermodynamic Control in Aromatic Alkylation. Source: LibreTexts Chemistry. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." URL:[Link]

  • Transalkylation and Isomerization Catalysts. Source: Wikipedia. "Friedel–Crafts reaction - Dealkylation and Transalkylation." URL:[Link][3][4]

Sources

Troubleshooting

Managing reaction exotherms in large-scale Friedel-Crafts alkylation

Topic: Managing Reaction Exotherms in Large-Scale Friedel-Crafts Alkylation Mission: To provide researchers and process engineers with actionable, mechanism-driven strategies for managing the extreme thermal risks associ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Exotherms in Large-Scale Friedel-Crafts Alkylation

Mission: To provide researchers and process engineers with actionable, mechanism-driven strategies for managing the extreme thermal risks associated with Lewis-acid catalyzed alkylations. This guide prioritizes thermal accumulation detection and safe quenching protocols.

Module 1: Thermodynamics & The "Hidden" Exotherm

User Query: "I observed a sharp temperature spike immediately upon adding


, well before the alkyl halide was introduced. Is my reaction premature?"

Technical Analysis: No, this is likely the Heat of Complexation , not the Heat of Reaction (


). In Friedel-Crafts chemistry, the Lewis acid (

,

) is not merely a catalyst in the traditional sense; it forms a stoichiometric complex with Lewis bases (solvents, substrates, or impurities) before the catalytic cycle begins.

The Two-Stage Thermal Event:

  • Complexation (Instantaneous):

    
    . This is rapid and diffusion-controlled.
    
  • Alkylation (Kinetically Controlled): The actual C-C bond formation. This releases the

    
     (typically -40 to -60 kJ/mol).
    

Risk Factor: If you mistake the complexation exotherm for the reaction exotherm, you may erroneously cool the vessel too aggressively, stalling the actual alkylation and leading to reactant accumulation (see Module 2).

Protocol: Thermal Differentiation

  • Step 1: Pre-complex the catalyst with the solvent/substrate at a controlled temperature before adding the alkylating agent.

  • Step 2: Allow the "Complexation Spike" to dissipate.

  • Step 3: Begin dosing the alkylating agent only after the baseline temperature stabilizes.

Module 2: The Accumulation Trap (Induction Periods)

User Query: "I ran the reaction at -10°C to be safe. Yield was zero, so I increased the catalyst loading. Suddenly, the temperature jumped to 60°C and blew the rupture disk. What happened?"

Technical Analysis: You encountered a Thermal Runaway driven by Accumulation . At -10°C, the reaction rate (


) was likely too low to consume the reagents as they were added. You accumulated a large inventory of unreacted alkyl halide and catalyst (high potential energy). When you added more catalyst or the temperature drifted slightly up, the reaction triggered. Because the heat generation rate (

) exceeded the cooling capacity (

), the temperature rose, which further increased

(Arrhenius behavior), causing a catastrophic feedback loop.

Visualizing the Trap:

AccumulationTrap Start Start Dosing Reagent CheckTemp Is Temp > Initiation Threshold? Start->CheckTemp Reaction Reagent Consumed Immediately (Feed Controlled) CheckTemp->Reaction Yes Accumulation Reagent Accumulates (Potential Energy Buildup) CheckTemp->Accumulation No (Too Cold) Safe Safe Operation Reaction->Safe Accumulation->Accumulation Continue Dosing Trigger Slight Temp Rise or Catalyst Addition Accumulation->Trigger Runaway THERMAL RUNAWAY (Q_gen > Q_rem) Trigger->Runaway Exponential Rate Increase

Figure 1: The Accumulation Trap logic flow. Operating below the initiation temperature allows reagents to build up, creating a "chemical bomb" that detonates when the kinetic barrier is breached.

Troubleshooting Protocol: The "Stop-and-Check" Method

  • Calculate

    
    :  Estimate the adiabatic temperature rise (
    
    
    
    ). For many FC alkylations,
    
    
    can exceed 100°C if fully accumulated.
  • Monitor Consumption: Do not rely solely on temperature. Use in-situ IR or grab-sampling (HPLC/GC) to verify that the alkyl halide is being consumed as it is added.

  • The 10% Rule: Add only 10% of the limiting reagent. Stop. Verify the exotherm (a slight rise indicates initiation) and consumption. Only then proceed with the remaining feed.

Module 3: Process Control & Engineering

User Query: "My cooling jacket is at maximum capacity (-20°C), but the internal temperature is still rising during addition. How do I calculate the safe dosing rate?"

Technical Analysis: The reaction has transitioned from kinetic control to mass-transfer control (specifically, heat-transfer limited). You must limit the feed rate so that the Heat Generation (


) does not exceed the Heat Removal (

).

Data Summary: Solvent & Heat Transfer Variables

VariableNitrobenzeneDichloromethane (DCM)Neat (Excess Arene)Impact on Safety
Viscosity HighLowVariableHigh viscosity reduces heat transfer coefficient (

), lowering cooling efficiency.
Boiling Point 210°C40°CVariableDCM offers "evaporative cooling" (reflux) as a safety buffer; Nitrobenzene does not.
Solubility High (for

)
ModerateLowPoor solubility leads to "hot spots" of undissolved catalyst.
Thermal Conductivity ModerateLowModerateCritical for calculating jacket efficiency.

Calculation Protocol: Dynamic Dosing Do not use a fixed flow rate (e.g., "add over 2 hours"). Use Temperature-Controlled Dosing :

  • Set a Maximum Reaction Temperature (

    
    ), e.g., 25°C.
    
  • Slave the dosing pump to the internal thermometer.

  • Logic: IF

    
    , THEN Pump = OFF.
    
Module 4: Quenching & Workup (The Aftermath)

User Query: "The reaction is done, but I have a thick sludge. Adding water caused a violent eruption of HCl gas.[1] How do I work this up safely?"

Technical Analysis: The "sludge" is a stable complex of the product, aluminum chloride, and byproducts. Hydrolysis of this complex is highly exothermic (


). Adding water to the reactor (Forward Quench) creates a localized superheated zone where water flashes to steam, entraining corrosive HCl gas.

Safety Standard: Reverse Quench Always add the reaction mixture into the quench solution , not the other way around. This ensures the heat sink (water/acid) is always in large excess.

Quench Decision Tree:

QuenchProtocol Start Reaction Complete Viscosity Is Mixture Pumpable? Start->Viscosity Dilute Dilute with inert solvent (e.g., DCM/Toluene) Viscosity->Dilute No (Sludge) Reverse REVERSE QUENCH Pump Mix -> Cold Acid/Water Viscosity->Reverse Yes (Liquid) Forward FORWARD QUENCH (High Risk) Must use hydrated salts Viscosity->Forward Cannot Dilute Dilute->Viscosity Hydrated Add Na2SO4·10H2O (Releases water slowly) Forward->Hydrated

Figure 2: Decision matrix for safely quenching Lewis-acid active mixtures. Prioritize reverse quenching to maintain thermal control.

Detailed Quench Protocol:

  • Prepare Receiver: Fill a separate vessel with dilute HCl (to prevent aluminum salt precipitation) and ice.

  • Dilution: If the reactor contents are sludge-like, dilute with the reaction solvent (e.g., DCM) before attempting transfer.

  • Transfer: Pump the reaction mixture slowly into the receiver under vigorous stirring.

  • Gas Scrubbing: The quench will generate HCl gas. Ensure the receiver is vented to a caustic scrubber (NaOH).

References
  • Friedel-Crafts Alkyl

    • Source: Master Organic Chemistry. (2018).[2] "Friedel-Crafts Alkylation and Acylation."

    • URL:[Link]

  • Industrial Scale-up & Safety (Accumul

    • Source: BenchChem Technical Support.[3] "Friedel-Crafts Alkylation Temperature Control."

  • Aluminum Chloride Handling & Quenching Safety

    • Source: Lab Alley.[4] (2025).[3][4] "Safety Data Sheet: Aluminum Chloride, Anhydrous."

    • URL:[Link]

  • Reaction Calorimetry & Process Safety

    • Source: Mettler Toledo.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Cross-Referencing of 1,3,5-Tri-tert-butylbenzene

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides an in-depth comparative analysis of the analyti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides an in-depth comparative analysis of the analytical data for 1,3,5-tri-tert-butylbenzene, a versatile organic compound known for its unique structural properties.[1] By cross-referencing its spectral and chromatographic data with those of its structural isomer, 1,2,4-tri-tert-butylbenzene, and a less sterically hindered analog, 1,3,5-trimethylbenzene, we will explore the nuances of analytical interpretation and highlight the impact of molecular symmetry and substitution patterns on experimental outcomes.

Introduction: The Significance of Steric Hindrance and Symmetry

1,3,5-tri-tert-butylbenzene is a highly symmetrical aromatic hydrocarbon characterized by the presence of three bulky tert-butyl groups meta to each other on a benzene ring.[2] This substitution pattern not only imparts significant steric hindrance but also results in a high degree of molecular symmetry. These features have profound effects on the compound's physical properties and, more importantly for this guide, its analytical signatures. Understanding these signatures is crucial for its unambiguous identification and for differentiating it from its isomers and other related compounds.

In this guide, we will delve into the key analytical techniques used for the characterization of 1,3,5-tri-tert-butylbenzene: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC). We will compare its analytical data with that of 1,2,4-tri-tert-butylbenzene, which lacks the high symmetry of the 1,3,5-isomer, and 1,3,5-trimethylbenzene, which allows us to probe the electronic and steric effects of tert-butyl groups versus methyl groups.

Comparative Analytical Data

The following sections present a detailed comparison of the analytical data for 1,3,5-tri-tert-butylbenzene and the selected alternative compounds.

Physical and Chromatographic Properties

The physical properties and gas chromatography data are summarized in Table 1. The high degree of symmetry in 1,3,5-tri-tert-butylbenzene contributes to its higher melting point compared to its less symmetrical isomer, 1,2,4-tri-tert-butylbenzene. The retention time in gas chromatography is influenced by the boiling point and the interaction with the stationary phase.

Property1,3,5-Tri-tert-butylbenzene1,2,4-Tri-tert-butylbenzene1,3,5-Trimethylbenzene
Molecular Formula C₁₈H₃₀[2]C₁₈H₃₀[3]C₉H₁₂
Molecular Weight 246.43 g/mol [2]246.43 g/mol [3]120.19 g/mol
Melting Point 72-74 °CNot readily available-45 °C
Boiling Point 248 °CNot readily available164.7 °C
Purity (by GC) ≥98.0%Not readily available≥98.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these isomers. The symmetry of the molecule directly dictates the number of unique signals in both ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in CDCl3 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Integrate Integrate Peaks (¹H) Process->Integrate Chemical_Shift Assign Chemical Shifts Integrate->Chemical_Shift Structure Elucidate Structure Chemical_Shift->Structure GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve in Volatile Solvent Vial Transfer to GC Vial Sample->Vial GC_MS Inject into GC-MS Vial->GC_MS Separate Chromatographic Separation GC_MS->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Analysis Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Mass_Spectrum Analyze Mass Spectrum Detect->Mass_Spectrum Library_Search Compare to Spectral Library Mass_Spectrum->Library_Search Identify Identify Compound Library_Search->Identify

Caption: A generalized workflow for acquiring and analyzing GC-MS data.

  • 1,3,5-Tri-tert-butylbenzene: The molecular ion peak (M⁺) is observed at m/z 246. A prominent peak is observed at m/z 231, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation of the tert-butyl group. Subsequent loss of isobutylene is also possible.

  • 1,2,4-Tri-tert-butylbenzene: The molecular ion peak will also be at m/z 246. The fragmentation pattern is expected to be similar, with a significant [M-15]⁺ peak. However, the relative intensities of the fragment ions may differ due to the different steric environment of the tert-butyl groups.

  • 1,3,5-Trimethylbenzene: The molecular ion peak is at m/z 120. The most prominent fragmentation is the loss of a hydrogen atom to form the stable tropylium ion at m/z 119, followed by the loss of a methyl group to give a peak at m/z 105.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1,3,5-Tri-tert-butylbenzene 246231, 57
1,2,4-Tri-tert-butylbenzene 246231, 57
1,3,5-Trimethylbenzene 120119, 105, 91
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The C-H stretching and bending vibrations are characteristic for aromatic and alkyl groups.

  • 1,3,5-Tri-tert-butylbenzene: The spectrum will show C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the tert-butyl groups just below 3000 cm⁻¹. Characteristic C-H bending vibrations for the 1,3,5-trisubstituted benzene ring are expected in the 900-800 cm⁻¹ region.

  • 1,2,4-Tri-tert-butylbenzene: The C-H stretching region will be similar. However, the C-H bending pattern for the 1,2,4-trisubstituted ring will differ and typically appears in the 885-800 cm⁻¹ region.

  • 1,3,5-Trimethylbenzene: The spectrum will also show aromatic and aliphatic C-H stretches. The out-of-plane bending for the 1,3,5-trisubstituted ring will be in a similar region to its tert-butyl analog.

CompoundAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C-H Bend (cm⁻¹)
1,3,5-Tri-tert-butylbenzene ~3050~2960, 2870~880
1,2,4-Tri-tert-butylbenzene ~3050~2960, 2870~885-800
1,3,5-Trimethylbenzene ~3020~2920, 2860~880

Experimental Protocols

The following are generalized protocols for the acquisition of the analytical data discussed. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal (0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The analytical characterization of 1,3,5-tri-tert-butylbenzene is a clear demonstration of how molecular structure, particularly symmetry and steric hindrance, influences spectroscopic and chromatographic data. Its highly symmetric nature leads to simplified NMR spectra, providing a stark contrast to its less symmetric isomer, 1,2,4-tri-tert-butylbenzene. The comparison with 1,3,5-trimethylbenzene highlights the distinct fragmentation patterns in mass spectrometry and the subtle shifts in spectroscopic data due to the different alkyl substituents. By cross-referencing these analytical techniques, researchers can confidently identify 1,3,5-tri-tert-butylbenzene and distinguish it from related compounds, ensuring the integrity of their scientific work.

References

  • PubChem. (n.d.). 1,2,4-Tri-tert-butylbenzene. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved February 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Mesitylene. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • ASTM International. (2017). Standard Test Method for Aromatic Carbon Contents of Hydrocarbon Oils by High Resolution Nuclear Magnetic Resonance Spectroscopy (D5292-17). Retrieved February 4, 2026, from [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved February 4, 2026, from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Reactivity comparison of 1,3,5-tri-tert-butylbenzene with less substituted alkylbenzenes

[1] Executive Summary In the landscape of alkylbenzene reactivity, 1,3,5-tri-tert-butylbenzene (TTBB) stands as an outlier.[1] While less substituted analogues like toluene or tert-butylbenzene are governed by standard e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of alkylbenzene reactivity, 1,3,5-tri-tert-butylbenzene (TTBB) stands as an outlier.[1] While less substituted analogues like toluene or tert-butylbenzene are governed by standard electronic activation rules (ortho/para direction), TTBB is dominated by extreme steric encapsulation .[1]

This guide objectively compares the reactivity of TTBB against standard alkylbenzenes. For researchers, the critical takeaway is a mechanistic divergence: where toluene undergoes hydrogen substitution, TTBB frequently forces ipso-substitution (de-alkylation) or complete inertness.[1] This distinction is vital for designing syntheses involving bulky aromatic scaffolds.

Structural & Electronic Profile: The "Steric Fortress"

To understand the reactivity differences, we must first quantify the steric environment.[1] The tert-butyl group is electronically activating (inductive effect, +I) but sterically massive.[1]

Comparison of Steric Parameters
ParameterToluenetert-Butylbenzene1,3,5-Tri-tert-butylbenzene (TTBB)
Substituents 1 × Methyl (-CH₃)1 × t-Butyl (-C(CH₃)₃)3 × t-Butyl (-C(CH₃)₃)
Electronic Effect +I, Hyperconjugation+I (No Hyperconjugation)+I (Additive)
A-Value (kcal/mol) 1.70> 5.0N/A (Rigid Scaffold)
Reactive Sites Ortho, Para (Accessible)Para (Favored), Ortho (Hindered)Blocked (All sites flanged by t-Bu)

Key Insight: In TTBB, every available aromatic proton is flanked by two bulky tert-butyl groups.[1] This creates a "steric gear" effect that prevents the approach of electrophiles to the ring plane for normal substitution, forcing reactions to occur at the substituent site itself (ipso attack).

Reactivity Divergence: Electrophilic Aromatic Substitution (EAS)[1]

The most dramatic difference lies in Electrophilic Aromatic Substitution (EAS).[1] Standard alkylbenzenes act as nucleophiles attacking an electrophile (


).[1] TTBB alters this pathway.[1][2]
Comparative Reactivity Table
Reaction TypeToluene / tert-Butylbenzene1,3,5-Tri-tert-butylbenzene (TTBB)
Nitration (

)
Normal Substitution: Yields mixture of o- and p-nitrotoluene.[1]Ipso-Substitution: Attack occurs at the t-butyl bearing carbon, leading to de-tert-butylation .[1] Product: 3,5-di-tert-butylnitrobenzene.[1]
Bromination (

)
Normal Substitution: Rapid formation of p-bromo-tert-butylbenzene.[1]Competition: High-order kinetics involving polybromide clusters.[1][3][4] Can yield bromo-de-protonation OR bromo-de-alkylation depending on Lewis acid strength.[1]
Friedel-Crafts Alkylation Polyalkylation: Ring activates further; multiple alkyl groups add.[1]Inert / Rearrangement: Steric bulk prevents further alkylation.[1] Under forcing conditions, alkyl groups may migrate (Jacobsen rearrangement).[1]
The Mechanistic Pivot: Ipso Attack

In less hindered benzenes, the transition state (Wheland intermediate) is stabilized by resonance.[1] In TTBB, the formation of a sigma complex at the proton-bearing carbon is energetically prohibitive due to steric clash with adjacent tert-butyl groups.

Instead, the electrophile attacks the carbon already holding a tert-butyl group.[1] This leads to the ejection of the tert-butyl cation (which may be trapped or degrade), resulting in the substitution of the alkyl group rather than a hydrogen.

Visualizing the Pathway Divergence

The following diagram illustrates the decision tree for reactivity based on steric loading.

ReactivityPathways Start Alkylbenzene Substrate Check Steric Crowd Check Start->Check LowSteric Low Steric Bulk (e.g., Toluene) Check->LowSteric Mono-substituted HighSteric High Steric Bulk (e.g., TTBB) Check->HighSteric 1,3,5-Tri-substituted NormalPath Normal EAS Attack (Ortho/Para) LowSteric->NormalPath Kinetic Control IpsoPath Ipso Attack (Substituent Site) HighSteric->IpsoPath Steric Blockade ProdNormal Product: Ring Substitution (Retention of Alkyl) NormalPath->ProdNormal ProdIpso Product: De-alkylation (Loss of t-Butyl) IpsoPath->ProdIpso Ejection of t-Bu+

Figure 1: Mechanistic divergence in electrophilic aromatic substitution driven by steric hindrance.

Experimental Protocol: Bromination of TTBB

While nitration often destroys the TTBB scaffold, bromination can be controlled to achieve ring substitution if specific conditions are met, though de-alkylation remains a risk.[1] This protocol highlights the use of iron catalysis to force the reaction.

Objective: Synthesis of 2,4,6-tri-tert-butylbromobenzene (with caveats on yield vs. de-alkylation).

Reagents:

  • 1,3,5-Tri-tert-butylbenzene (10.25 g, 42 mmol)[1][5]

  • Bromine (

    
    ) (13.4 g, 84 mmol)[1][5]
    
  • Iron Powder (Fe) (2.5 g, 45 mmol)[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    )[1]

Protocol:

  • Preparation: In a fume hood, dissolve TTBB in 20 mL of solvent in a round-bottom flask equipped with a drying tube. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add the iron powder (catalyst) to the stirred solution.[1]

  • Bromine Addition: Add bromine dropwise over 30 minutes. Note: The reaction is exothermic.[6]

  • Reaction: Stir at 0°C for 4 hours. The iron catalyzes the formation of active

    
     species.
    
    • Critical Observation: If the temperature rises or reaction time is extended, bromo-de-tert-butylation becomes the major pathway, yielding 3,5-di-tert-butylbromobenzene.[1]

  • Quench: Pour the mixture into 40 mL of ice water.

  • Workup: Separate the organic layer.[1][5] Wash with 10% NaOH to remove excess bromine, then wash with water until neutral.[1][5]

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from hexane.
    

Validation:

  • Success: Appearance of white crystals (mp ~152-156°C).[1][5]

  • Failure (Ipso): Analysis by NMR showing loss of a tert-butyl signal (integration of 18H instead of 27H).

Applications & Strategic Use

Why use TTBB if it is so difficult to functionalize?

  • Kinetic Stabilization: The "Steric Fortress" effect is utilized to stabilize reactive intermediates.[1] Radical cations of TTBB are exceptionally stable because the bulky groups prevent dimerization.

  • Non-Coordinating Anions: Derivatives of TTBB (like the BArF anion analogues) are used to create weakly coordinating anions, essential in olefin polymerization catalysis.[1]

  • Spectroscopic Standards: Due to its high symmetry (

    
    ) and simple NMR signals, it is often used as an internal standard or a probe for steric crowding in supramolecular hosts.[1]
    

References

  • Chemical Structure & Properties: PubChem. 1,3,5-Tri-tert-butylbenzene Compound Summary. National Library of Medicine.[1] Link[1]

  • Bromination Kinetics: ResearchGate.[1] Elevated Reaction Order of 1,3,5-tri-tert-butylbenzene Bromination. Link

  • Synthetic Protocol: ChemSpider Synthetic Pages.[1] Bromination of 1,3,5-Tri-tert-butylbenzene. Link

  • Ipso-Nitration Mechanism: Canadian Journal of Chemistry. Ipso-nitration of 3,5-di-tert-butylphenol and related compounds. Link

Sources

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